2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 82100-75-2
VCID: VC4310559
InChI: InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3
SMILES: CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Molecular Formula: C14H12FN3S
Molecular Weight: 273.33

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

CAS No.: 82100-75-2

Cat. No.: VC4310559

Molecular Formula: C14H12FN3S

Molecular Weight: 273.33

* For research use only. Not for human or veterinary use.

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole - 82100-75-2

Specification

CAS No. 82100-75-2
Molecular Formula C14H12FN3S
Molecular Weight 273.33
IUPAC Name 2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Standard InChI Key QXVKAVDRZZFQTE-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C

Introduction

Chemical Structure and Physicochemical Properties

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a bicyclic organic compound with the molecular formula C₁₄H₁₂FN₃S and a molecular weight of 273.33 g/mol . Its structure features a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at position 2 with a 3,5-dimethylpyrazole group and at position 4 with a 4-fluorophenyl group. The IUPAC name, 2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number82100-75-2
Molecular FormulaC₁₄H₁₂FN₃S
Molecular Weight273.33 g/mol
SMILES NotationCC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
XLogP3-AA (Predicted)3.4

The compound’s solubility profile remains uncharacterized in public databases, though its lipophilicity (predicted XLogP3-AA = 3.4) suggests moderate hydrophobicity . The fluorophenyl group enhances metabolic stability and membrane permeability, traits advantageous in drug design .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. One reported method involves 2-bromo-4'-fluoroacetophenone as a starting material, which undergoes nucleophilic substitution with thiourea derivatives to form the thiazole core . Subsequent functionalization with 3,5-dimethylpyrazole completes the structure.

A solvent-free, eco-friendly approach adapted from recent thiazole syntheses (e.g., NBS-assisted regioselective cyclization) could theoretically apply here, though direct evidence is lacking . Such methods prioritize atom economy and reduce hazardous byproducts.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
12-Bromo-4'-fluoroacetophenone, thiourea, EtOH, reflux76%
23,5-Dimethylpyrazole, K₂CO₃, DMF, 80°C62%

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR: Singlets for pyrazole C₃/C₅ methyl groups (δ ~2.3 ppm), aromatic protons (δ 7.1–7.4 ppm) .

  • MS: Molecular ion peak at m/z 273.33[M+H]⁺.

Compound ClassTarget PathogenActivity (MIC/EC₅₀)Reference
5-Acyl-2-(pyrazol-1-yl)thiazolesS. aureus50 μg/mL
Pyrazolyl-thiazolesP. mirabilis62.5 μg/mL
C. albicans62.5 μg/mL

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Fluorophenyl Group: Enhances lipophilicity and target binding via halogen bonding .

  • Pyrazole Methyl Groups: Improve metabolic stability by shielding reactive sites .

  • Thiazole Ring: Essential for electronic interactions with microbial enzymes .

Modifications at the thiazole C₅ position (e.g., acyl groups) further boost potency, as seen in derivatives with MICs ≤25 μg/mL .

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